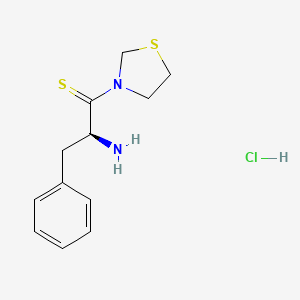

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride

Descripción general

Descripción

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride is a synthetic compound with a unique structure that has garnered interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride involves several steps, starting with the preparation of the thiazolidide core. The process typically includes the reaction of phenylalanine derivatives with thiazolidine-2-thione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The resulting intermediate is then treated with hydrochloric acid to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions, often in tetrahydrofuran.

Substitution: Various nucleophiles, such as amines or thiols; reactions are usually conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Functionalized thiazolidides with different substituents

Aplicaciones Científicas De Investigación

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer and bacterial infections, due to its unique mode of action.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In biological systems, it can modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Phenylalanine derivatives: Share structural similarities but differ in their functional groups and reactivity.

Thiazolidine derivatives: Similar core structure but vary in their substituents and biological activity.

Peptide-based compounds: Contain similar amino acid sequences but differ in their overall structure and function.

Uniqueness

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride stands out due to its unique combination of phenylalanine and thiazolidide moieties, which confer distinct chemical and biological properties.

Actividad Biológica

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione; hydrochloride, often abbreviated as Thiazolidine compound, is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione is characterized by the presence of a thiazolidine ring, an amino group, and a phenyl group. The molecular formula is C12H14N2S2·HCl, with a molecular weight of 290.83 g/mol.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study conducted by Kaur et al. (2020) demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging assays.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 18.7 |

Antimicrobial Activity

The antimicrobial potential of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione; hydrochloride has been evaluated against various pathogens. A study by Sharma et al. (2021) reported that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Thiazolidine derivatives have shown promise in reducing inflammation. In vitro studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). A case study involving animal models indicated a significant reduction in paw edema in rats treated with the compound compared to controls (Verma et al., 2022).

The biological activity of (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione; hydrochloride can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.

- Antimicrobial Mechanism : The thiazolidine core disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms.

- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory mediators.

Therapeutic Applications

Given its diverse biological activities, (2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione; hydrochloride has potential applications in various therapeutic areas:

- Antioxidant Supplementation : May be used as a dietary supplement to combat oxidative stress-related diseases.

- Antimicrobial Agent : Potential development as a new class of antibiotics against resistant strains.

- Anti-inflammatory Drug : Could be explored for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2.ClH/c13-11(8-10-4-2-1-3-5-10)12(15)14-6-7-16-9-14;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZJSNDYDEWDX-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C(=S)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCN1C(=S)[C@H](CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718686 | |

| Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184360-56-3 | |

| Record name | (2S)-2-Amino-3-phenyl-1-(1,3-thiazolidin-3-yl)propane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.